Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-
Description
This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSCOWZKWFVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is characterized by its acetamide functional group and a chloro substituent on the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 273.73 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Acetamides are known to interact with various enzymes, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme function, impacting various biochemical pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modifying key proteins involved in these processes, which can lead to altered cellular responses .
- Antimicrobial Activity : Studies have shown that chloroacetamides exhibit antimicrobial properties, with variations in efficacy based on the position of substituents on the phenyl ring. This suggests that structural modifications can enhance or diminish biological activity .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study evaluated several N-substituted phenyl chloroacetamides for their antimicrobial potential against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that acetamides could effectively inhibit serine proteases by covalently modifying their active sites. This modification alters the catalytic activity of these enzymes, which is crucial in various physiological processes.
5. Dosage Effects and Toxicity
The biological effects of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- vary significantly with dosage:
- Low Doses : Selective inhibition of target enzymes with minimal toxicity.
- High Doses : Increased risk of hepatotoxicity and nephrotoxicity due to reactive intermediates formed during metabolism.
6. Conclusion
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- demonstrates significant biological activity through mechanisms such as enzyme inhibition and antimicrobial action. Its efficacy can be influenced by structural modifications, making it a promising candidate for further pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the 2-chloroacetamide backbone but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Research Findings
(a) Anticancer Activity
- 2-Chloro-N-phenylacetamide derivatives (): Synthesized via alkylation reactions in DMF with K₂CO₃, these compounds exhibited antitumor activity against the ABL (T315I) cell line, a resistant leukemia model. The absence of bulky substituents (e.g., methoxy or trifluoromethyl groups) correlated with moderate activity (IC₅₀ > 10 µM) .
- Phenoxy-thiadiazole derivatives (): Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide) showed high cytotoxicity (IC₅₀ = 1.8 µM on Caco-2), attributed to the electron-withdrawing fluoro group enhancing membrane permeability .
(b) Repellent and Insecticidal Properties
- 2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide (): Demonstrated potent repellency against Aedes aegypti mosquitoes (ED₅₀ < 0.1 µg/cm²), outperforming DEET in some assays. The trifluoromethyl group enhances lipophilicity, promoting cuticular penetration .
(c) Environmental and Agrochemical Relevance
- S-metolachlor transformation products (TPs) (–7): 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized due to environmental persistence. Computational models predicted reproductive toxicity risks for its hydroxylated derivatives (e.g., 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide) .
- Alachlor (): A widely used herbicide with a methoxymethyl group enhancing soil adsorption. Its environmental half-life exceeds 30 days, raising concerns about groundwater contamination .
Physicochemical Properties
- Melting Points :
- Lipophilicity :
- LogP values increase with hydrophobic substituents (e.g., trifluoromethyl: LogP ~3.5 vs. phenylmethoxy: LogP ~2.8) .
Preparation Methods
Synthesis of 3-(Phenylmethoxy)aniline Intermediate
Catalytic and Alternative Methods
Some synthetic routes employ catalytic systems to improve yields and selectivity:
Palladium-catalyzed amidation using palladium acetate and ligands such as 2,2'-bipyridine has been reported for related chloroacetamide derivatives. This method involves:
- Palladium acetate (1.3 mg)
- 2,2'-bipyridine (0.9 mg)
- Aniline derivative (18.6 mg)
- 2-chloro-N,N-dimethylacetamide (243.1 mg)
- Pivalic acid and boron trifluoride etherate as additives
- Toluene solvent at 120°C for 24 hours
This approach yielded 81% pure product, demonstrating the utility of transition metal catalysis in acetamide synthesis.
Reaction Conditions and Optimization
- Molar Ratios: A 1:1 molar ratio of amine to chloroacetyl chloride is critical to avoid mixed N- and O-acylation products.
- Temperature: Low temperature during addition (0°C) followed by room temperature stirring helps control reaction rate and selectivity.
- Solvent: Polar aprotic solvents such as THF or DMF facilitate solubility and reaction efficiency.
- Base: Potassium carbonate is commonly used to neutralize HCl generated and to promote nucleophilicity of the amine.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Direct Acylation | 3-(Phenylmethoxy)aniline, Chloroacetyl chloride, K2CO3, THF | 0°C addition, RT stirring 4h | High (typical >80%) | Avoids O-acylation by controlled molar ratio |
| Pd-Catalyzed Amidation | Aniline, 2-chloro-N,N-dimethylacetamide, Pd(OAc)2, 2,2'-bipyridine, Pivalic acid, BF3·OEt2, Toluene | 120°C, 24h | 81% | Transition metal catalysis enhances selectivity and yield |
| Etherification (Intermediate) | 3-Aminophenol, Benzyl halide, K2CO3, THF/DMF | RT to reflux, several hours | Moderate to high | Prepares 3-(phenylmethoxy)aniline intermediate |
Research Findings and Considerations
- The formation of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- requires careful control of reaction parameters to maximize N-acylation and minimize side products.
- Transition metal catalysis offers an alternative route with high efficiency, but requires specialized reagents and conditions.
- Purification typically involves chromatographic techniques or recrystallization to achieve pharmaceutical-grade purity.
- The presence of the phenylmethoxy substituent influences both reactivity and solubility, necessitating optimization of solvent and temperature conditions.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[3-(phenylmethoxy)phenyl]acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example, a nitrobenzene derivative may undergo substitution with a phenylmethoxy group under alkaline conditions, followed by nitro group reduction (e.g., using iron powder in acidic media) to yield an aniline intermediate. This intermediate is then condensed with chloroacetic acid derivatives using condensing agents like DCC or EDC . Optimization involves adjusting solvent polarity (e.g., toluene or acetonitrile), temperature (reflux vs. room temperature), and catalyst loading to maximize yield and purity. Reaction progress is monitored via TLC with mobile phases such as toluene:acetone (7:3) .
Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- NMR spectroscopy (¹H and ¹³C): Confirms substitution patterns (e.g., phenylmethoxy group integration at δ 3.8–4.2 ppm for methoxy protons) and acetamide linkage (amide proton at δ 8.0–8.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~290–300) and fragmentation patterns indicative of chloro and phenylmethoxy groups .
- Infrared (IR) spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and aryl ether C-O (1200–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for derivatives of 2-chloro-N-[3-(phenylmethoxy)phenyl]acetamide?
Discrepancies in NMR or MS data may arise from differences in solvent systems, impurities, or tautomeric forms. Cross-validation using orthogonal techniques is essential:
- Compare experimental data with computational predictions (e.g., PubChem or DFT-based spectral simulations) .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex cases, such as distinguishing regioisomers .
- Replicate synthesis under standardized conditions to isolate pure samples for reanalysis .
Q. What strategies are effective for optimizing reaction yields in the synthesis of structurally related acetamide derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for chloroacetamide intermediates .
- Catalyst screening : Triethylamine or DMAP improves condensation efficiency by activating carbonyl groups .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization (toluene/acetone) removes byproducts .
Q. How can researchers design experiments to probe the biological activity of this compound, such as antimicrobial or anticancer effects?
- In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC (Minimum Inhibitory Concentration) protocols .
- Cancer cell lines : Evaluate cytotoxicity via MTT assays on HeLa or MCF-7 cells, comparing IC₅₀ values to reference drugs .
- Molecular docking : Model interactions with target proteins (e.g., COVID-19 main protease or topoisomerase II) using AutoDock Vina or Schrödinger Suite .
Q. What electrochemical methods are suitable for studying its corrosion inhibition properties in industrial applications?
- Potentiodynamic polarization (PDP) : Measure corrosion current density (icorr) and Tafel slopes in 0.1 M HCl to assess inhibition efficiency .
- Electrochemical impedance spectroscopy (EIS) : Evaluate charge-transfer resistance (Rct) to determine adsorption behavior on carbon steel surfaces .
- Temperature studies : Test inhibitor stability at elevated temperatures (40–60°C) to simulate industrial conditions .
Methodological Considerations
Q. How can computational tools aid in predicting the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to estimate bioavailability .
- ADMET prediction : Use SwissADME or pkCSM to model pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling during chloroacetyl chloride addition .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of aniline to chloroacetyl chloride) and implement inline purification (e.g., continuous extraction) .
- Safety : Handle iron powder and acidic reductants in fume hoods with inert gas purging .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
